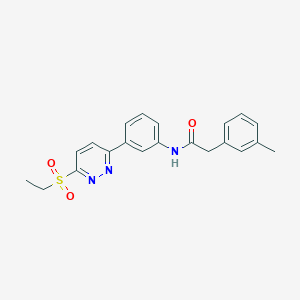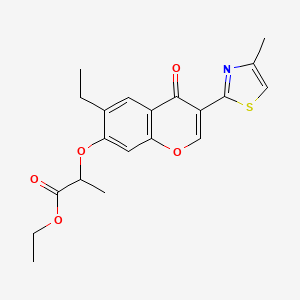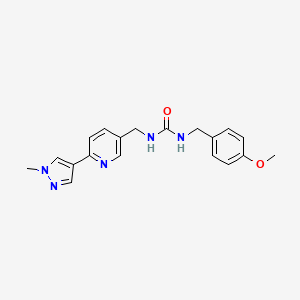![molecular formula C19H22N2O B2806868 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline CAS No. 2418726-30-2](/img/structure/B2806868.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPMA and is known for its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of CPMA is not fully understood. However, it is believed that CPMA induces apoptosis in cancer cells by activating the caspase pathway. CPMA may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
CPMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that CPMA induces apoptosis in cancer cells, inhibits bacterial growth, and inhibits the proliferation of human umbilical vein endothelial cells. In vivo studies have shown that CPMA has anticancer activity in mouse models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPMA is its potential as a new cancer therapy. CPMA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. Another advantage of CPMA is its antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, there are also limitations to using CPMA in lab experiments. CPMA is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, CPMA may have toxic effects on healthy cells, which could limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on CPMA. One direction is to further explore its potential as a new cancer therapy. More research is needed to fully understand the mechanism of action of CPMA and to develop new drugs based on its chemical structure. Another direction is to explore its potential as a new antibiotic. CPMA has been shown to have antimicrobial properties, and more research is needed to fully understand its potential as a new antibiotic. Finally, more research is needed to understand the potential toxic effects of CPMA on healthy cells and to develop strategies to mitigate these effects.
Synthesemethoden
CPMA is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 1-(cyclopropylmethyl)aziridine, which is then reacted with 4-(bromomethyl)phenol to produce 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenol. This compound is then further reacted with aniline to produce CPMA.
Wissenschaftliche Forschungsanwendungen
CPMA has several potential applications in scientific research. One of the most promising applications is in the development of new cancer therapies. CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer drugs. CPMA has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-4-16(5-3-1)20-17-8-10-19(11-9-17)22-14-18-13-21(18)12-15-6-7-15/h1-5,8-11,15,18,20H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBCQYGRFHEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate](/img/structure/B2806786.png)


![N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2806790.png)
![methyl 4-{[(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2806791.png)
![2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2806793.png)
![2-pyridinecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2806794.png)
![(5E)-2-(4-bromophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2806797.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)

![4,7-Dimethyl-6-(1-phenylethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2806806.png)